

PY159: A Technical Guide to a First-in-Class anti-TREM1 Agonist Antibody

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Antitumor agent-159*

Cat. No.: *B3026383*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PY159 is a humanized, afucosylated IgG1 monoclonal antibody that acts as an agonist for the Triggering Receptor Expressed on Myeloid Cells 1 (TREM1). By targeting TREM1 on immunosuppressive myeloid cells within the tumor microenvironment (TME), PY159 is designed to reprogram these cells into a pro-inflammatory state, thereby enhancing anti-tumor immunity. This document provides a comprehensive technical overview of PY159, including its mechanism of action, a summary of key preclinical and clinical data, detailed experimental methodologies, and visualizations of the relevant biological pathways and study designs.

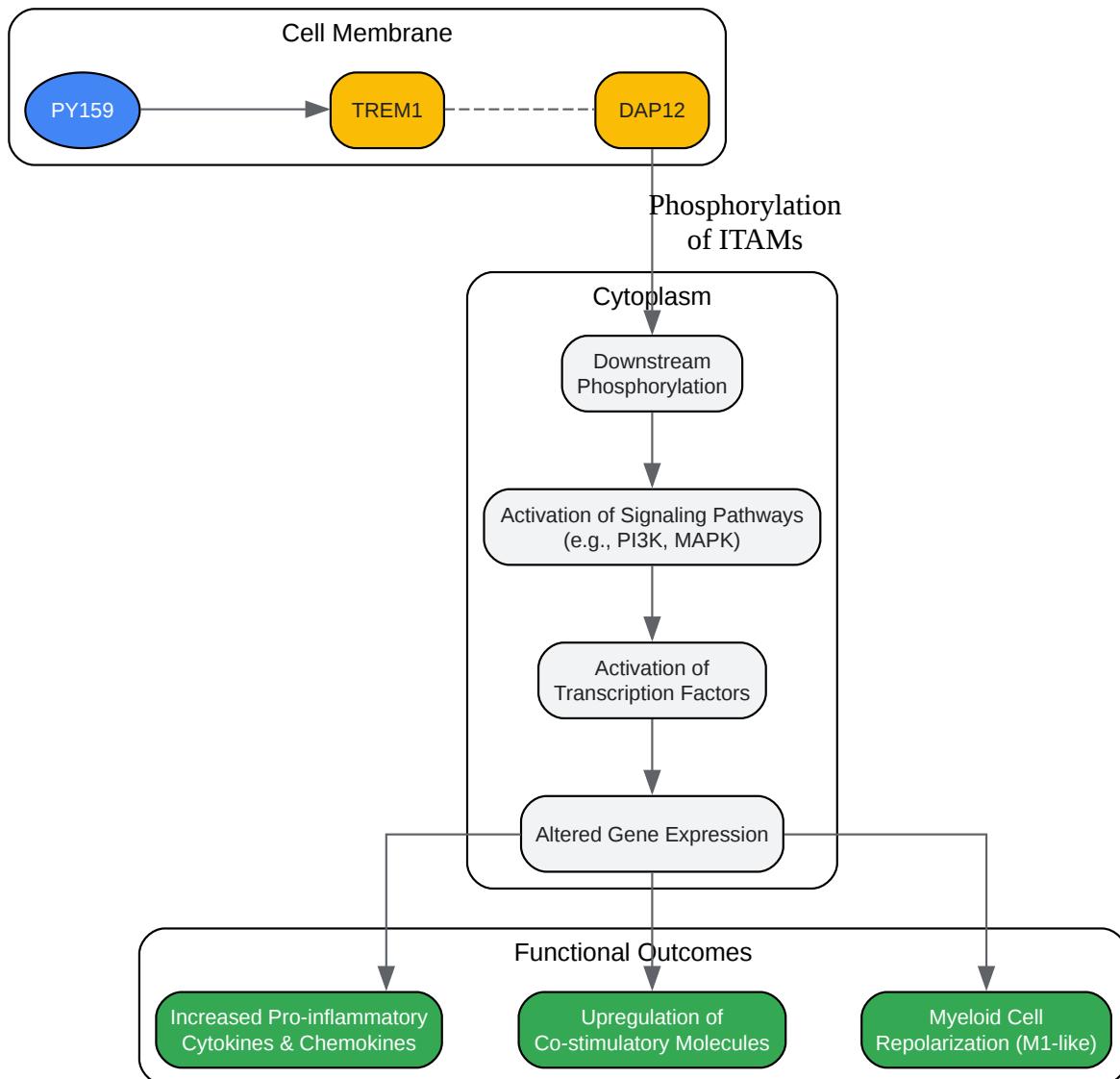
Introduction to TREM1 and the Rationale for PY159

Triggering Receptor Expressed on Myeloid Cells 1 (TREM1) is a transmembrane glycoprotein belonging to the immunoglobulin superfamily. It is primarily expressed on myeloid cells, including neutrophils, monocytes, and macrophages.^[1] In the context of cancer, TREM1 is often found on tumor-associated macrophages (TAMs), tumor-associated neutrophils (TANs), and monocytic myeloid-derived suppressor cells (mMDSCs) within the TME.^{[1][2]} The expression of TREM1 on these cells is associated with an immunosuppressive TME and poorer patient outcomes.^[2]

PY159 was developed to counteract this immunosuppression by acting as a TREM1 agonist.^[3] ^[4]^[5] The therapeutic hypothesis is that by activating TREM1, PY159 can convert

immunosuppressive myeloid cells into immunostimulatory cells, leading to a more robust anti-tumor immune response.[3][6] PY159 is an afucosylated antibody, a modification that enhances its binding to Fc γ receptors and contributes to its agonist activity.[1][3]

Mechanism of Action


PY159 functions by binding to and crosslinking TREM1 on the surface of myeloid cells.[2] This binding event triggers a signaling cascade through the associated adaptor protein, DAP12.[2][6] The subsequent phosphorylation events lead to the activation of downstream signaling pathways, which ultimately results in the reprogramming of the myeloid cell phenotype.[6]

The key functional consequences of PY159-mediated TREM1 activation include:

- Increased production of pro-inflammatory cytokines and chemokines: This helps to recruit and activate other immune cells, such as T cells, within the TME.[3][6]
- Upregulation of co-stimulatory molecules: This enhances the ability of myeloid cells to activate T cells.[3][6]
- Repolarization of immunosuppressive myeloid cells: PY159 promotes a shift from an anti-inflammatory (M2-like) to a pro-inflammatory (M1-like) macrophage phenotype.[6]

This "Myeloid Tuning™" ultimately transforms the TME from an immunosuppressive to an immunostimulatory environment, facilitating tumor cell destruction.[6]

Signaling Pathway Diagram

[Click to download full resolution via product page](#)

Caption: PY159-mediated TREM1 signaling pathway.

Quantitative Data Summary Preclinical Efficacy

In preclinical studies, a surrogate anti-mouse TREM1 antibody, PY159m, demonstrated anti-tumor efficacy in syngeneic mouse tumor models, both as a single agent and in combination with checkpoint inhibitors.[\[1\]](#)

Phase 1a/1b Clinical Trial (NCT04682431)

This first-in-human trial evaluated the safety, tolerability, pharmacokinetics, and preliminary efficacy of PY159 as a single agent and in combination with pembrolizumab in patients with advanced solid tumors.

Table 1: Patient Demographics and Dosing

Characteristic	Value
Number of Patients (evaluable)	37 [6]
PY159 Monotherapy Cohort	20 patients [7]
PY159 + Pembrolizumab Cohort	17 patients [7]
Monotherapy Dose Levels	7 (range: 0.01–10 mg/kg) [7]
Combination Therapy Dose Levels	4 (range: 0.3–10 mg/kg) [7]
Dosing Schedule	Intravenous, once every 3 weeks [6]
Recommended Phase 1b Dose	3 mg/kg [6]

Table 2: Clinical Efficacy (as of May 2023)

Outcome	Result
Partial Responses (PR)	2 (5.4%) [in ovarian and pancreatic cancer] [6]
Stable Disease (SD)	9 (24.3%) [6]
Duration of Response (PR)	24 to 42 weeks [6]
Duration of Stable Disease	12 to >96 weeks [6]

Table 3: Pharmacokinetics

Parameter	Finding
Linearity	Linear beyond 0.3 mg/kg dose[7]
Proportionality	Dose-proportional[7]
Half-life	8–9 days[7]
Effect of Pembrolizumab	Unaffected by combination[7]

Table 4: Safety and Tolerability

Adverse Event Profile	Summary
General Tolerability	Well-tolerated with an acceptable safety profile[6]
Most Common Treatment-Related Adverse Events (TRAEs)	Infusion-related reactions, arthralgia, fatigue, myalgia, stomatitis (primarily Grade 1 or 2)[6]
Dose-Limiting Toxicity	One subject experienced asymptomatic Grade 3 transaminitis[6]

Experimental Protocols

The following are generalized protocols for key assays used in the characterization of anti-TREM1 antibodies like PY159. These should be adapted and optimized for specific experimental conditions.

Flow Cytometry for TREM1 Expression on Myeloid Cells

Objective: To quantify the expression of TREM1 on the surface of myeloid cell populations.

Materials:

- Fresh whole blood, peripheral blood mononuclear cells (PBMCs), or single-cell suspensions from tumor tissue.
- Fc block (e.g., human TruStain FcX™).

- Fluorochrome-conjugated antibodies: anti-human CD45, anti-human CD11b, anti-human CD14, anti-human CD15, anti-human TREM1, and corresponding isotype controls.
- Live/dead stain (e.g., Zombie NIR™).
- FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
- Flow cytometer.

Protocol:

- Prepare a single-cell suspension of the sample.
- Stain cells with a live/dead marker according to the manufacturer's protocol.
- Wash cells with FACS buffer.
- Block Fc receptors by incubating cells with Fc block for 10-15 minutes at 4°C.
- Add the cocktail of fluorochrome-conjugated antibodies (including anti-TREM1 and isotype control in separate tubes) and incubate for 30 minutes at 4°C in the dark.
- Wash cells twice with FACS buffer.
- Resuspend cells in FACS buffer and acquire data on a flow cytometer.
- Gate on live, single cells, followed by gating on myeloid populations (e.g., CD45+CD11b+), and then assess TREM1 expression on specific subsets (e.g., CD14+ monocytes, CD15+ neutrophils).

Immunohistochemistry (IHC) for TREM1 in Tumor Tissue

Objective: To visualize the expression and localization of TREM1 within the tumor microenvironment.

Materials:

- Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.

- Xylene and graded ethanol series for deparaffinization and rehydration.
- Antigen retrieval solution (e.g., citrate buffer, pH 6.0).
- Peroxidase blocking solution (e.g., 3% H₂O₂).
- Protein blocking solution (e.g., normal goat serum).
- Primary antibody: anti-human TREM1.
- HRP-conjugated secondary antibody.
- DAB substrate-chromogen system.
- Hematoxylin counterstain.
- Mounting medium.
- Microscope.

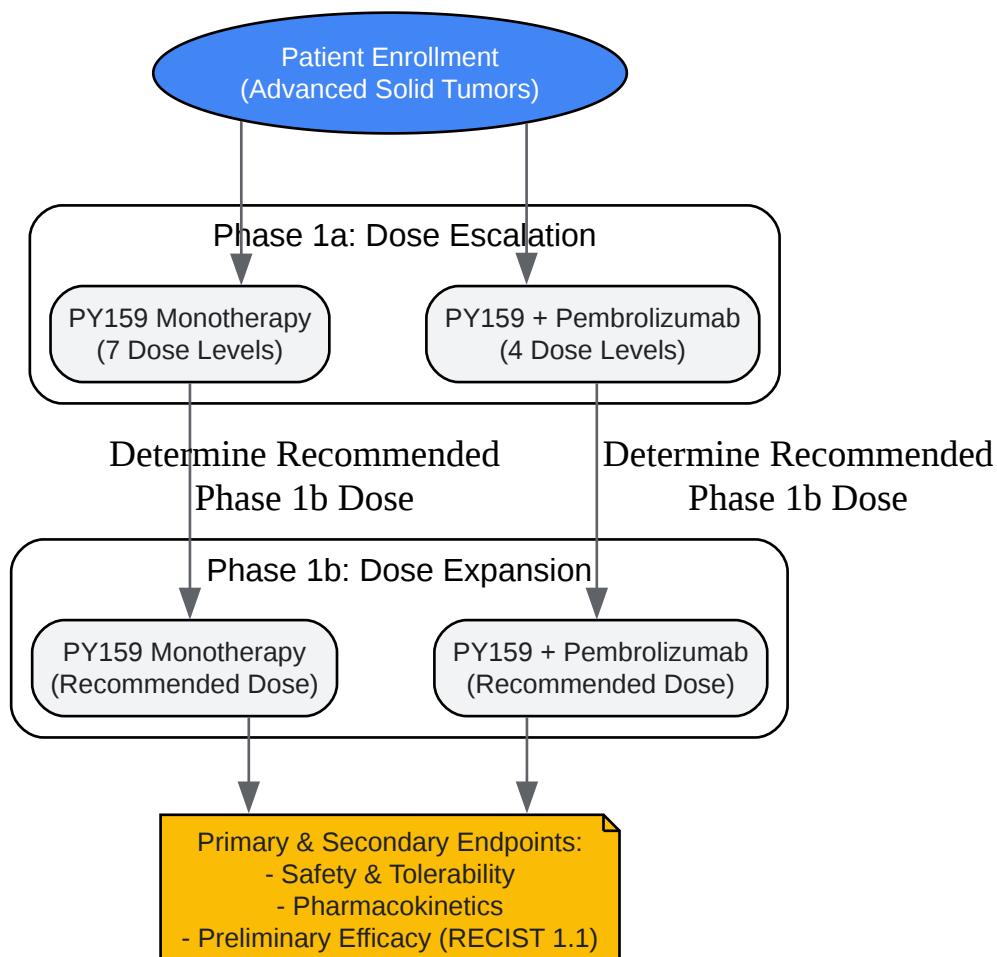
Protocol:

- Deparaffinize and rehydrate the FFPE tissue sections.
- Perform heat-induced epitope retrieval.
- Block endogenous peroxidase activity.
- Block non-specific protein binding.
- Incubate with the primary anti-TREM1 antibody overnight at 4°C.
- Wash with buffer (e.g., TBS-T).
- Incubate with the HRP-conjugated secondary antibody.
- Wash with buffer.
- Apply DAB substrate and monitor for color development.

- Counterstain with hematoxylin.
- Dehydrate, clear, and mount the slides.
- Image and analyze the staining pattern.

In Vitro Myeloid Cell Activation Assay

Objective: To assess the ability of PY159 to activate myeloid cells and induce cytokine production.


Materials:

- Isolated human monocytes or macrophages.
- Cell culture medium (e.g., RPMI 1640 with 10% FBS).
- PY159 antibody and isotype control antibody.
- 96-well cell culture plates.
- ELISA or multiplex immunoassay kits for desired cytokines (e.g., TNF- α , IL-6, IL-8).

Protocol:

- Seed isolated myeloid cells into a 96-well plate and allow them to adhere.
- Treat the cells with varying concentrations of PY159 or the isotype control antibody.
- Incubate the plate for 24-48 hours at 37°C in a CO₂ incubator.
- Collect the cell culture supernatants.
- Measure the concentration of secreted cytokines in the supernatants using ELISA or a multiplex immunoassay, following the manufacturer's instructions.

Mandatory Visualizations Clinical Trial Workflow

[Click to download full resolution via product page](#)

Caption: Workflow of the PY159 Phase 1a/1b clinical trial.

Conclusion

PY159 represents a novel immuno-oncology approach that targets the myeloid compartment of the tumor microenvironment. Its mechanism as a TREM1 agonist, leading to the reprogramming of immunosuppressive myeloid cells, has been validated in preclinical models. Early clinical data from the Phase 1a/1b trial are encouraging, demonstrating a manageable safety profile and signs of anti-tumor activity in heavily pre-treated patients with advanced solid tumors. Further investigation in the ongoing Phase 1b expansion cohorts will provide more definitive insights into the therapeutic potential of PY159. This technical guide provides a foundational understanding of PY159 for researchers and drug development professionals interested in this promising new agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. novoprolabs.com [novoprolabs.com]
- 2. Triggering Receptor Expressed on Myeloid Cells-1 Inhibitor Targeted to Endothelium Decreases Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting TREM1 augments antitumor T cell immunity by inhibiting myeloid-derived suppressor cells and restraining anti-PD-1 resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of triggering receptor expressed on myeloid cells 1 expression on mouse inflammatory monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [PY159: A Technical Guide to a First-in-Class anti-TREM1 Agonist Antibody]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3026383#py159-anti-trem1-antibody-function>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com